1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one
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Overview
Description
1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one: is a heterocyclic compound with a unique structure that includes a pyrrolo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,3-dimethyl-1-butanone with 2-aminopyridine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of new therapeutic agents targeting various diseases .
Medicine: The compound is being investigated for its potential use in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in therapeutic effects .
Comparison with Similar Compounds
- 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one
- 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one
Comparison: 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
1,3,3-trimethylpyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-10(2)8-7(5-4-6-11-8)12(3)9(10)13/h4-6H,1-3H3 |
InChI Key |
YYGUWASPNPHWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC=N2)N(C1=O)C)C |
Origin of Product |
United States |
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